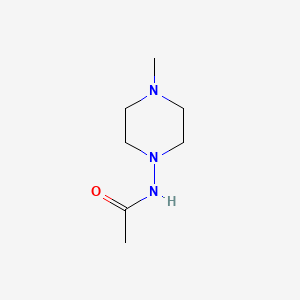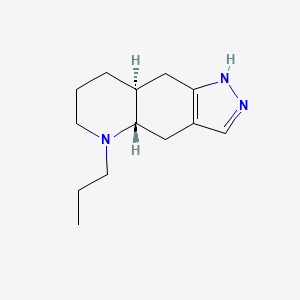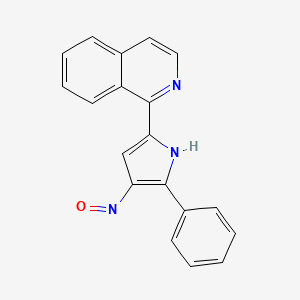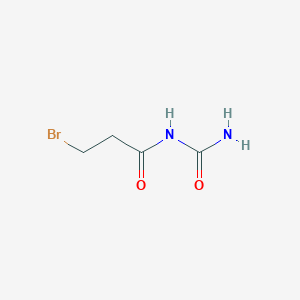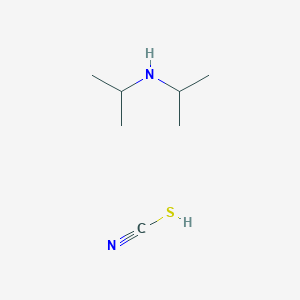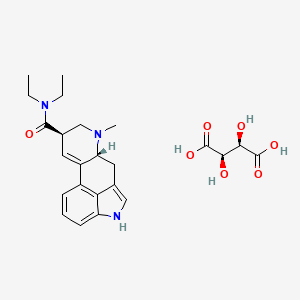
Lysergide tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semi-synthetic compound derived from lysergic acid, which is found in the ergot fungus. It is known for its potent psychoactive properties and has been extensively studied for its effects on human consciousness and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide bitartrate typically begins with lysergic acid, which is obtained from the ergot fungus. The key step involves the reaction of lysergic acid with diethylamine in the presence of activating reagents such as phosphoryl chloride or peptide coupling reagents. This reaction forms lysergic acid diethylamide, which is then converted to its bitartrate salt form by reacting with tartaric acid.
Industrial Production Methods
Industrial production of lysergic acid diethylamide bitartrate follows similar synthetic routes but on a larger scale. The process involves the fermentation of the ergot fungus to produce lysergic acid, followed by chemical synthesis steps to form lysergic acid diethylamide and its subsequent conversion to the bitartrate salt. The production process requires stringent control of reaction conditions and purification steps to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of lysergic acid diethylamide, each with distinct chemical and pharmacological properties.
科学的研究の応用
Lysergic acid diethylamide bitartrate has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of ergoline derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Lysergic acid diethylamide bitartrate exerts its effects primarily through its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex psychoactive effects.
類似化合物との比較
Lysergic acid diethylamide bitartrate is unique among its analogs due to its high potency and specific receptor binding profile. Similar compounds include:
1cP-AL-LAD: An analog with modifications at the N1 and N6 positions.
1cP-MIPLA: An analog with modifications at the N1 and N18 positions.
1V-LSD: An analog with a pentanoyl group at the N1 position.
LSZ: A compound with a dimethylazetidide group.
These analogs differ in their chemical structure and pharmacological effects, highlighting the uniqueness of lysergic acid diethylamide bitartrate in terms of its potency and receptor interactions.
特性
CAS番号 |
113-41-7 |
|---|---|
分子式 |
C24H31N3O7 |
分子量 |
473.5 g/mol |
IUPAC名 |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
InChIキー |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
異性体SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




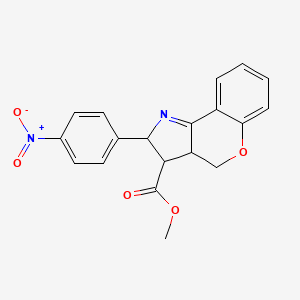
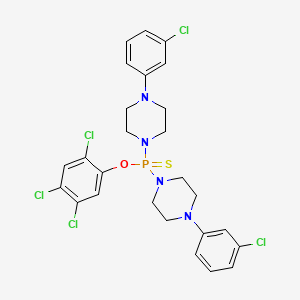
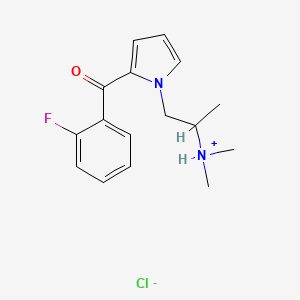
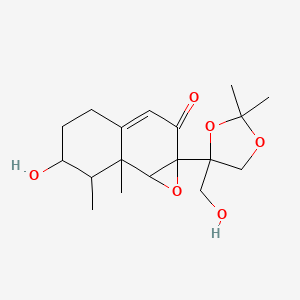
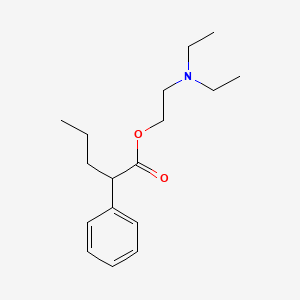
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
